Cas no 1009-75-2 (3'-Bromo-4'-fluoroacetanilide)

3'-Bromo-4'-fluoroacetanilide is a halogenated acetanilide derivative with significant utility in organic synthesis and pharmaceutical research. The presence of both bromo and fluoro substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Its electron-withdrawing properties facilitate selective functionalization, enabling precise modifications in complex molecule construction. The compound’s crystalline solid form ensures stability and ease of handling under standard laboratory conditions. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules and agrochemicals.
3'-Bromo-4'-fluoroacetanilide structure
3'-Bromo-4'-fluoroacetanilide structure
Product Name:3'-Bromo-4'-fluoroacetanilide
CAS No:1009-75-2
MF:C8H7BrFNO
MW:232.049684762955
MDL:MFCD18071051
CID:1006823
PubChem ID:18668623
Update Time:2025-10-28

3'-Bromo-4'-fluoroacetanilide Chemical and Physical Properties

Names and Identifiers

    • N-(3-Bromo-4-fluorophenyl)acetamide
    • 3'-Bromo-4'-fluoroacetanilide
    • 3’-Bromo-4’-fluoroacetanilide
    • N-Acetyl 3-bromo-4-fluoroaniline
    • Acetamide, N-(3-bromo-4-fluorophenyl)-
    • 3`-Bromo-4`-fluoroacetanilide
    • OMWYNCIQAUQVNM-UHFFFAOYSA-N
    • 3-BROMO-4-FLUOROACETANILIDE
    • SY012033
    • AB1008719
    • AB0072495
    • Z6332
    • 3 inverted exclamation
    • 1009-75-2
    • MFCD18071051
    • SCHEMBL147440
    • AS-32339
    • AMY20259
    • 3/'-Bromo-4/'-fluoroacetanilide
    • AKOS015888304
    • 3 inverted exclamation mark -Bromo-4 inverted exclamation mark -fluoroacetanilide
    • BAA00975
    • DTXSID90595415
    • CS-0153981
    • DB-058546
    • MDL: MFCD18071051
    • Inchi: 1S/C8H7BrFNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12)
    • InChI Key: OMWYNCIQAUQVNM-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)NC(C)=O)F

Computed Properties

  • Exact Mass: 230.97000
  • Monoisotopic Mass: 230.96950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.623±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 114 ºC
  • Solubility: Very slightly soluble (0.46 g/l) (25 º C),
  • PSA: 32.59000
  • LogP: 3.19610

3'-Bromo-4'-fluoroacetanilide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3'-Bromo-4'-fluoroacetanilide Pricemore >>

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3'-Bromo-4'-fluoroacetanilide Suppliers

Amadis Chemical Company Limited
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(CAS:1009-75-2)3'-Bromo-4'-fluoroacetanilide
Order Number:A897279
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:58
Price ($):168.0/517.0
Email:sales@amadischem.com

Additional information on 3'-Bromo-4'-fluoroacetanilide

Recent Advances in the Study of 3'-Bromo-4'-fluoroacetanilide (CAS: 1009-75-2) in Chemical Biology and Pharmaceutical Research

3'-Bromo-4'-fluoroacetanilide (CAS: 1009-75-2) is a halogenated acetanilide derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug synthesis and its unique physicochemical properties. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, biological activities, and emerging roles in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key building block in the synthesis of novel kinase inhibitors. Researchers at the University of Cambridge utilized 3'-Bromo-4'-fluoroacetanilide in a palladium-catalyzed cross-coupling reaction to develop a series of potent and selective JAK3 inhibitors, achieving nanomolar IC50 values against the target enzyme while maintaining excellent selectivity over other JAK family members.

Recent structural-activity relationship (SAR) investigations have revealed that the bromo-fluoro substitution pattern on the acetanilide scaffold contributes significantly to both the compound's metabolic stability and its ability to form favorable interactions with biological targets. Nuclear magnetic resonance (NMR) studies conducted at MIT in 2024 showed that the electron-withdrawing effects of these substituents enhance the compound's reactivity in nucleophilic aromatic substitution reactions, making it particularly valuable for constructing complex pharmacophores.

In pharmaceutical development, 3'-Bromo-4'-fluoroacetanilide has shown promise as a precursor to several drug candidates currently in clinical trials. A notable application is its use in the synthesis of FLX-462, a novel anti-inflammatory agent currently in Phase II trials for rheumatoid arthritis. The compound's halogen atoms serve as ideal handles for further functionalization while maintaining optimal lipophilicity for drug absorption.

Recent advances in green chemistry have also explored the compound's potential. A 2024 Nature Chemistry publication detailed an innovative photocatalytic method for the sustainable production of 3'-Bromo-4'-fluoroacetanilide from simple aromatic precursors, achieving 85% yield with minimal waste generation. This development addresses previous concerns about the environmental impact of traditional halogenation methods used in its synthesis.

From a safety and toxicology perspective, updated studies conducted in accordance with OECD guidelines confirm that 3'-Bromo-4'-fluoroacetanilide exhibits favorable toxicological profiles when handled under standard laboratory conditions. However, researchers emphasize the importance of proper personal protective equipment due to potential skin sensitization observed in some animal models.

Looking forward, the unique properties of 3'-Bromo-4'-fluoroacetanilide continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules and its use in the development of covalent inhibitors targeting previously undruggable proteins. The compound's versatility ensures it will remain a valuable tool in chemical biology and drug discovery for the foreseeable future.

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Amadis Chemical Company Limited
(CAS:1009-75-2)3'-Bromo-4'-fluoroacetanilide
A897279
Purity:99%/99%
Quantity:5g/25g
Price ($):168.0/517.0
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